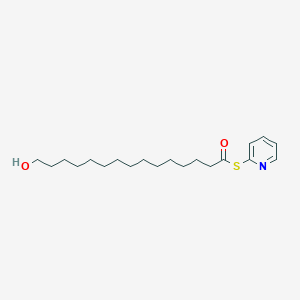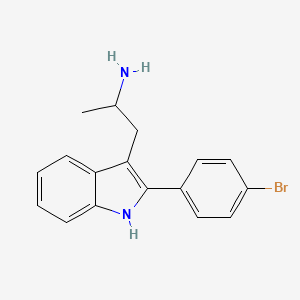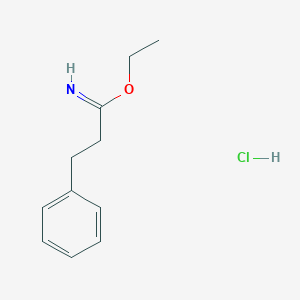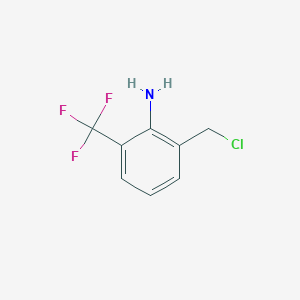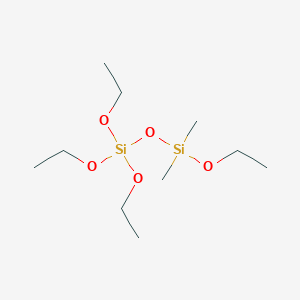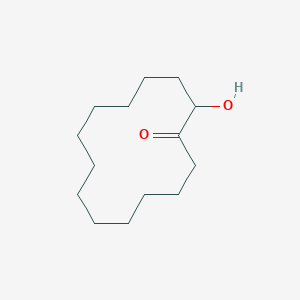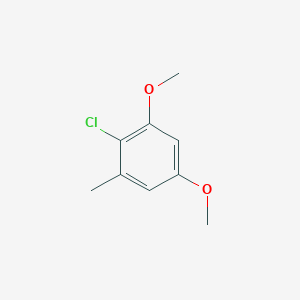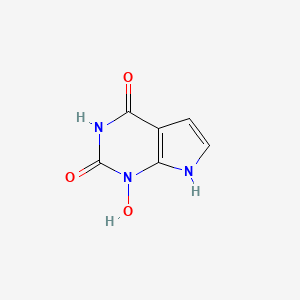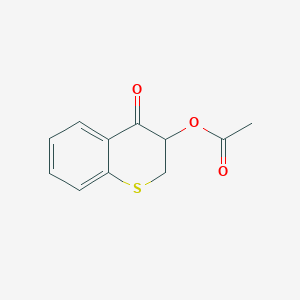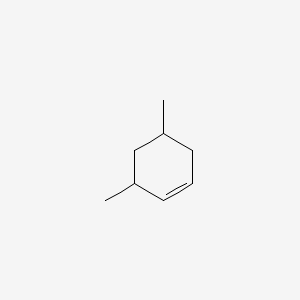![molecular formula C11H17Cl B14642994 3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene CAS No. 56143-97-6](/img/structure/B14642994.png)
3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2,7,7-trimethylbicyclo[411]oct-2-ene is a bicyclic organic compound with the molecular formula C11H17Cl It is characterized by a bicyclo[411]octane framework, which includes a chlorine atom and three methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene typically involves the chlorination of 2,7,7-trimethylbicyclo[4.1.1]oct-2-ene. This can be achieved through the use of chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: Reduction of the compound can lead to the formation of saturated bicyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Reduction Reactions: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: Products include ketones, aldehydes, and carboxylic acids.
Reduction Reactions: Products include fully saturated bicyclic compounds.
科学的研究の応用
3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for understanding biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.
類似化合物との比較
Similar Compounds
- 3,7,7-Trimethylbicyclo[4.1.1]oct-3-en-2-one
- 7,7-Dimethyl-2-methylenebicyclo[4.1.1]oct-3-ene
- Bicyclo[3.2.1]oct-2-ene
Uniqueness
3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
特性
CAS番号 |
56143-97-6 |
|---|---|
分子式 |
C11H17Cl |
分子量 |
184.70 g/mol |
IUPAC名 |
3-chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene |
InChI |
InChI=1S/C11H17Cl/c1-7-9-6-8(11(9,2)3)4-5-10(7)12/h8-9H,4-6H2,1-3H3 |
InChIキー |
ASDIKVPMJZYDSU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CCC2CC1C2(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


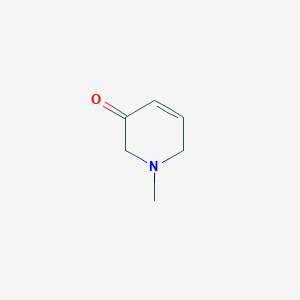

![Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B14642922.png)
